3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of the chromene moiety, a known pharmacophore, adds to its significance in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene derivative, which is then subjected to various cyclization and functionalization reactions to introduce the spirocyclic and triazaspiro moieties.
Chromene Synthesis: The chromene core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include oxidized chromene derivatives, reduced alcohols, and substituted spirocyclic compounds.
Scientific Research Applications
3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a probe to study the mechanisms of various biochemical pathways.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The chromene moiety is known to inhibit certain enzymes, while the spirocyclic structure enhances its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol share the chromene core and exhibit anticoagulant properties.
Spirocyclic Compounds: Similar spirocyclic compounds include spirooxindoles and spirotetrahydroquinolines, which are studied for their pharmacological activities.
Uniqueness
3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its combination of the chromene and spirocyclic structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-ethyl-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-2-22-17(25)19(20-18(22)26)7-9-21(10-8-19)15(23)13-11-12-5-3-4-6-14(12)27-16(13)24/h3-6,11H,2,7-10H2,1H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASLGUNPROVLHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.